molecular formula C7H9ClN2O3 B3050900 Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride CAS No. 29605-76-3

Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride

Cat. No. B3050900
CAS RN: 29605-76-3
M. Wt: 204.61 g/mol
InChI Key: VHTDJDWKRJRXDM-UHFFFAOYSA-N
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Description

Hydroxylamine is a compound with the formula NH2OH. It is a precursor to many pharmaceuticals and is used in the organic synthesis of many products . Nitrophenols, such as m-Nitrophenol (3-nitrophenol), are compounds with the formula HOC6H4NO2 and are often used in the synthesis of drugs .


Synthesis Analysis

The synthesis of compounds similar to Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride often involves various chemical reactions. For instance, 3-hydroxy-2-aryl acrylate, a vital precursor in the synthesis of natural products and essential drugs, can be prepared using different approaches .


Molecular Structure Analysis

The molecular structure of compounds like Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride would likely involve both electrophilic and nucleophilic centers, acting as a fascinating building block of many bioactive compounds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex. For example, an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase was analyzed by capillary electrophoresis/dynamic frontal analysis (CE/DFA) .


Physical And Chemical Properties Analysis

Nitrophenols, such as m-Nitrophenol, are yellow solids with a melting point of 97 °C . More specific physical and chemical properties of Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride were not found in the sources.

Safety and Hazards

Nitrophenols, which are related to the compound , are known to be poisonous . Specific safety and hazard information for Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride was not found in the sources.

Future Directions

The future directions for research on compounds like Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride could involve further exploration of their synthesis methods, mechanisms of action, and potential applications in various fields .

properties

IUPAC Name

O-[(3-nitrophenyl)methyl]hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.ClH/c8-12-5-6-2-1-3-7(4-6)9(10)11;/h1-4H,5,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTDJDWKRJRXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CON.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183787
Record name Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride

CAS RN

29605-76-3
Record name Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029605763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC121170
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121170
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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